molecular formula C9H7ClN2 B072365 3-Chloro-1-phenyl-1H-pyrazole CAS No. 1128-55-8

3-Chloro-1-phenyl-1H-pyrazole

Cat. No.: B072365
CAS No.: 1128-55-8
M. Wt: 178.62 g/mol
InChI Key: HWFSRRHSZVBHFW-UHFFFAOYSA-N
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Description

3-Chloro-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at the 3-position and a phenyl group at the 1-position. This scaffold is widely studied due to its versatility in medicinal chemistry and materials science. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets. The phenyl group contributes steric bulk and modulates lipophilicity, impacting solubility and membrane permeability.

Properties

CAS No.

1128-55-8

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

3-chloro-1-phenylpyrazole

InChI

InChI=1S/C9H7ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H

InChI Key

HWFSRRHSZVBHFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)Cl

Synonyms

3-Chloro-1-phenyl-1H-pyrazole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isomolpan involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Isomolpan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Isomolpan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

Isomolpan has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.

    Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

    Medicine: Explored for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

Mechanism of Action

Isomolpan exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s action involves the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and altered cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Electronic Effects
Compound Name Substituents Key Effects Reference
3-Chloro-1-phenyl-1H-pyrazole - Cl (3-position)
- Phenyl (1-position)
Moderate electron withdrawal (Cl), steric bulk (phenyl) -
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - 4-Chlorophenyl (3-position)
- Aldehyde (4-position)
Enhanced reactivity (aldehyde for nucleophilic addition); increased steric hindrance
(E)-1-(2-Chloro-4-nitrophenyl)-3-methyl-1H-pyrazole (18g) - NO₂ (4-position)
- Triazenyl group (3-position)
Strong electron withdrawal (NO₂); potential for coordination chemistry (triazenyl)
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - Pyridazine fused ring
- Cl on pyridazine
Electron-deficient pyridazine; dual heterocyclic system for diverse binding
1-[(6-Chloro-3-pyridyl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide - Carboxamide (5-position)
- Chloropyridylmethyl (1-position)
Hydrogen bonding (carboxamide); enhanced hydrophobicity (chloropyridyl)
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole - NO₂ (3-position)
- Chloro-fluorobenzyl (1-position)
High reactivity (NO₂ for reduction); fluorinated benzyl enhances lipophilicity
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine - NH₂ (3-position)
- Fluoro-chlorobenzyl (1-position)
Hydrogen bonding (NH₂); electronic effects from fluorine
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - CF₃ (3-position)
- Sulfanyl (5-position)
Strong electron withdrawal (CF₃); sulfur-based reactivity (sulfanyl)

Physicochemical Properties

  • Polarity : Aldehyde () and carboxamide () groups increase polarity, enhancing aqueous solubility.
  • Lipophilicity : Fluorinated benzyl () and chloropyridyl () groups elevate logP values, favoring membrane penetration.

Crystallographic and Conformational Insights

  • Dihedral Angles : In 1-[(6-Chloro-3-pyridyl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide, the pyrazole ring forms angles of 7.7°–89.2° with adjacent rings, influencing molecular packing .
  • Intermolecular Interactions : Weak hydrogen bonds (C–H∙∙∙N, C–H∙∙∙π) stabilize crystal structures in derivatives like .

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